GSK481 is a selective inhibitor of receptor-interacting protein kinase 1, which plays a crucial role in various cellular processes, including apoptosis and necroptosis. The compound was identified through high-throughput screening of DNA-encoded libraries and has shown promising results in terms of selectivity and potency against receptor-interacting protein kinase 1. This compound is part of a broader research effort to develop targeted therapies for diseases where receptor-interacting protein kinase 1 is implicated.
GSK481 was developed at GlaxoSmithKline and represents a significant advancement in the field of kinase inhibitors. The initial discovery was facilitated by screening efforts that utilized DNA-encoded libraries, which allowed for the identification of novel compounds with specific binding affinities for receptor-interacting protein kinase 1. The compound's structure and mechanism were further elucidated through cocrystallization studies and various in vitro assays.
GSK481 is classified as a small molecule inhibitor specifically targeting receptor-interacting protein kinase 1. It falls under the category of kinase inhibitors, which are compounds designed to interfere with the activity of kinases—enzymes that modify other proteins by chemically adding phosphate groups.
The synthesis of GSK481 involved several key steps, starting from commercially available precursors. The synthetic route typically includes:
The synthesis process utilizes techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds. For instance, GSK481's purity and identity were validated using high-resolution mass spectrometry.
GSK481 features a complex molecular structure characterized by a benzoxazepinone core. The specific arrangement of functional groups around this core is critical for its activity against receptor-interacting protein kinase 1.
The molecular formula of GSK481 is C17H15N3O2, with a molecular weight of approximately 295.32 g/mol. Its structural features include:
The chemical reactions involved in the synthesis of GSK481 primarily include:
Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products during synthesis. Analytical methods like thin-layer chromatography are employed to monitor reaction progress.
GSK481 exerts its effects by selectively inhibiting receptor-interacting protein kinase 1, thereby disrupting its role in signaling pathways associated with cell death. The mechanism involves:
In vitro assays have demonstrated that GSK481 exhibits an IC50 value in the low nanomolar range, indicating strong potency against receptor-interacting protein kinase 1 while showing minimal inhibition against other kinases.
GSK481 is typically presented as a solid at room temperature, with solubility characteristics that allow it to be formulated for biological testing.
Relevant data indicates that GSK481 has favorable pharmacokinetic properties, including good oral bioavailability and an acceptable half-life in vivo.
GSK481 has potential applications in scientific research focused on understanding cell death mechanisms, particularly in contexts such as cancer therapy where modulation of apoptosis pathways is critical. Its selective inhibition profile makes it a valuable tool for studying receptor-interacting protein kinase 1's role in various diseases, including neurodegenerative disorders and inflammatory diseases.
Research continues into optimizing GSK481 and similar compounds for clinical use, aiming to translate findings from preclinical studies into effective therapeutic strategies for patients suffering from conditions linked to dysregulated cell death pathways.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: